A-196

SUV420H1 SUV420H2 IC50

Research on H4K20 methylation is often confounded by off-target effects of broad-spectrum HMT inhibitors. A-196 is the definitive, first-in-class chemical probe for SUV420H1 and SUV420H2, eliminating this uncertainty. · Unparalleled Selectivity: >100-fold selectivity over 29 other methyltransferases and 125 non-epigenetic targets. · Substrate-Competitive Mechanism: Co-crystallized with SUV4-20, distinct from SAM-competitive inhibitors. · Validated Cellular Activity: Potently inhibits NHEJ without affecting HDR (EC50 < 1 µM for H4K20me2/3). · Essential Control: Use SGC2043 to confirm on-target effects. Bulk stock available for immediate global dispatch.

Molecular Formula C18H16Cl2N4
Molecular Weight 359.2 g/mol
Cat. No. B610813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-196
SynonymsSGC A-196;  SGC A 196;  SGC A196;  SGC-A-196;  SGCA196;  A-196;  A 196;  A196; 
Molecular FormulaC18H16Cl2N4
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4
InChIInChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24)
InChIKeyABGOSOMRWSYAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-196: Selective SUV420H1/H2 Probe


A-196 is a potent, substrate-competitive, and highly selective small-molecule inhibitor of the protein lysine methyltransferases SUV420H1 (KMT5B) and SUV420H2 (KMT5C) [1]. It is characterized as a first-in-class chemical probe, developed in collaboration between AbbVie and the Structural Genomics Consortium (SGC), specifically designed to dissect the roles of H4K20 di- and trimethylation in genomic integrity and chromatin regulation [2].

1
Chemical Probe First-in-class SUV420H1/H2 chemical probe for chromatin studies
2
Mechanism Substrate-competitive inhibitor for H4K20me2/me3 pathway analysis
3
Experimental Control Designed for use with inactive control SGC2043 for phenotype attribution

Why A-196 Is Irreplaceable


Generic substitution of A-196 with other histone methyltransferase (HMT) inhibitors is not scientifically valid due to its unparalleled target selectivity and unique mechanism of action. A-196 exhibits >100-fold selectivity for SUV420H1/H2 over a panel of 29 other methyltransferases and 125 non-epigenetic targets (kinases, GPCRs, ion channels) [1], whereas broad-spectrum or other HMT inhibitors (e.g., EZH2, G9a inhibitors) lack this specificity and would introduce confounding off-target effects in studies of H4K20 methylation [2]. Furthermore, its substrate-competitive mode of inhibition, confirmed by co-crystallization, is distinct from SAM-competitive inhibitors, making it an essential tool for dissecting the specific catalytic function of SUV4-20 enzymes [3].

!
Broad-spectrum HMT inhibitors

Lack SUV420H1/H2 selectivity, introducing off-target confounding in H4K20 methylation readouts.

!
SAM-competitive inhibitors

Do not replicate substrate-competitive binding mode; pathway interpretation may differ under fluctuating SAM levels.

!
Negative control omission

Experiments without matched inactive control SGC2043 cannot attribute effects to SUV4-20 inhibition.

A-196 Quantitative Evidence


Biochemical Potency and Selectivity

A-196 potently inhibits SUV420H1 and SUV420H2 with IC50 values of 25 nM and 144 nM, respectively, in biochemical assays measuring H4K20 methylation. In stark contrast, its chemotype-matched negative control, SGC2043, exhibits no inhibitory activity against these enzymes at concentrations up to 10 µM [1][2]. This establishes A-196 as the active and specific tool for probing SUV4-20 function.

Biochemical Potency
Head-to-head
SUV420H1 IC50 25 nM; SUV420H2 144 nM; >400-fold vs SGC2043
Supports SUV420H1/H2 target engagement context
Scintillation proximity assay, H4K20me1 peptide substrate
SUV420H1 SUV420H2 IC50

Broad Target Selectivity Profile

A-196 was profiled against a comprehensive panel of 29 other histone methyltransferases and 125 non-epigenetic targets (including kinases, GPCRs, ion channels, and transporters). It displayed no significant activity against any of the 29 methyltransferases at 1 or 10 µM and showed >100-fold selectivity for SUV420H1/H2 over all other targets tested [1][2]. This level of selectivity is not observed with pan-methyltransferase inhibitors like sinefungin or early-generation probes.

Selectivity Profile
Reported
No activity on 29 methyltransferases, >100-fold over 125 non-family targets
Minimizes off-target interpretation risk in epigenetic studies
In vitro selectivity panels (Cerep, PDSP) at 1–10 µM
Selectivity Off-target Methyltransferase

Cellular H4K20 Methylation Modulation

In cellular assays, A-196 treatment induces a global, dose-dependent decrease in H4K20me2 and H4K20me3, with a concomitant increase in H4K20me1 [1]. Specifically, the cellular EC50 values for inhibiting H4K20me2 and H4K20me3 are 262 nM and 370 nM, respectively, in U2OS cells [2]. This contrasts with the inactive control SGC2043, which does not alter H4K20 methylation states at equivalent concentrations.

Cellular Target Engagement
Head-to-head
H4K20me2 EC50 262 nM; me3 EC50 370 nM (U2OS cells)
Supports cell-model H4K20 methylation modulation context
48 h treatment, Western blot / IF; SGC2043 inactive
H4K20 methylation Cellular EC50 DNA repair

Substrate-Competitive Mechanism

Biochemical and co-crystallization studies (PDB ID: 5CPR) demonstrate that A-196 is a substrate-competitive inhibitor of both SUV4-20 enzymes [1]. This is a distinct mechanism compared to many other histone methyltransferase inhibitors (e.g., EPZ6438, GSK343) which are SAM-competitive. The crystal structure reveals A-196 binding within the peptide substrate binding groove, directly blocking access of the H4K20 histone tail.

Inhibition Mechanism
Class-level
Substrate-competitive; binds peptide groove (PDB 5CPR)
SAM-independent catalytic study context
Co-crystallization, biochemical competition assays
Substrate-competitive Crystal structure PDB

Pro-Angiogenic Activity in Endothelial Sprouting

In a functional screen of 105 epigenetic compounds, A-196 was identified as one of the top pro-angiogenic agents, promoting endothelial cell sprouting in both TeloHAEC and HUVEC fibrin bead assays [1]. This pro-angiogenic effect was mediated by increased H4K20me1 levels and transcriptional upregulation of cell cycle and proliferation genes such as MCM2 and CDK4 [1]. In contrast, the HDAC inhibitor TMP-269 exhibited an anti-angiogenic effect in the same assay system.

Angiogenesis Assay Response
Head-to-head
Top pro-angiogenic hit in endothelial sprouting screen; upregulates MCM2, CDK4
Supports angiogenesis assay-response context
3D fibrin bead assay (TeloHAEC/HUVEC), 5–7 days
Angiogenesis Epigenetics HUVEC

NHEJ DNA Repair Pathway Inhibition

Treatment with A-196 substantially inhibited non-homologous end-joining (NHEJ)-directed DNA repair, as evidenced by a reduction in 53BP1 foci formation upon ionizing radiation, but did not affect homology-directed repair (HDR) [1]. This functional outcome is a direct consequence of SUV4-20 inhibition and distinguishes A-196 from DNA-damaging agents or inhibitors of other DNA repair pathways (e.g., PARP inhibitors like olaparib, which primarily affect HDR).

DNA Repair Pathway Impact
Class-level
Inhibited NHEJ (reduced 53BP1 foci); no effect on HDR
Supports chromatin-repair pathway interpretation
U2OS cells, ionizing radiation, GFP reporter assays
DNA repair NHEJ HDR

A-196 Application Scenarios


H4K20 Methylation in DNA Damage Response

A-196 is the definitive chemical tool for dissecting the function of SUV420H1/H2 in DNA repair. Its ability to potently inhibit NHEJ without affecting HDR [1] makes it invaluable for studies on DNA double-strand break repair pathway choice, replication fork stability, and the maintenance of heterochromatin integrity. The use of the inactive control SGC2043 [2] is essential to confirm that observed effects on 53BP1 foci formation and genomic stability are specifically due to SUV4-20 inhibition.

Epigenetic Regulation of Angiogenesis

A-196's validated pro-angiogenic activity in 3D endothelial sprouting assays [3] positions it as a key tool for exploring the epigenetic control of neovascularization. Researchers can employ A-196 to study the transcriptional programs downstream of H4K20 methylation (e.g., upregulation of MCM2, CDK4 [3]) in endothelial cells, providing a unique angle for investigating cardiovascular diseases, ischemia, and tumor angiogenesis.

SUV4-20 in Cancer Cell Proliferation

Given the correlation between loss of H4K20me3 and cancer progression [4], A-196 serves as a critical probe for examining the role of SUV420H1/H2 in tumor cell biology. Its high cellular potency (EC50 < 1 µM for H4K20me2/3 inhibition [1]) and first-in-class selectivity allow for precise interrogation of how modulating this specific histone mark affects cancer cell proliferation, cell cycle progression, and sensitivity to other chemotherapeutic agents.

Chromatin Compaction in Fragile X Syndrome

A-196 has been successfully used to investigate DNA damage and repair at the fragile X (FMR1) locus [5]. Its application in this context demonstrates that inhibiting H4K20 di-/trimethylation does not alter FMR1 transcription but does affect chromosomal duplication frequencies. This provides a specific, hypothesis-driven approach for studying the role of heterochromatin in repeat-expansion diseases.

Application
Selection Property
Validation Focus
H4K20 Methylation in DNA Damage Response
SUV420H1/H2-dependent NHEJ pathway selectivity
53BP1 foci and DNA repair reporter assays with SGC2043 control
Epigenetic Regulation of Angiogenesis
Endothelial sprouting model response
SproutAngio quantification and H4K20me1 level monitoring
SUV4-20 in Cancer Cell Proliferation
Cell-model H4K20me2/me3 reduction
Cell cycle and proliferation endpoint review
Chromatin Compaction in Fragile X Syndrome
Repeat-expansion model chromatin context
FMR1 transcription and duplication frequency endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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